![molecular formula C10H16ClN3S B3038651 1-[(2-氯-1,3-噻唑-5-基)甲基]-4-甲基-1,4-二氮杂环戊烷 CAS No. 882748-04-1](/img/structure/B3038651.png)

1-[(2-氯-1,3-噻唑-5-基)甲基]-4-甲基-1,4-二氮杂环戊烷

描述

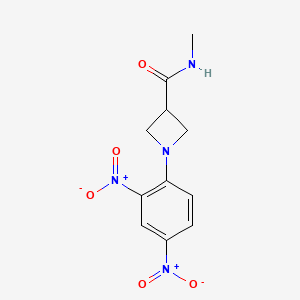

The compound “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane” is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Hückel’s rule . The thiazole ring is planar, and its aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color and a similar odor to pyridine .科学研究应用

化学反应与转化

1-[(2-氯-1,3-噻唑-5-基)甲基]-4-甲基-1,4-二氮杂环戊烷参与各种化学反应和转化。例如,其衍生物在不同 pH 值溶液中发生反应,揭示了水解动力学和产物识别的见解。这些反应对于理解在不同条件(如不同 pH 范围和温度)下的转化机理非常重要 (杨,1998)。

溶解度研究

与 1-[(2-氯-1,3-噻唑-5-基)甲基]-4-甲基-1,4-二氮杂环戊烷相关的化合物的溶解度,如地西泮,已在各种溶剂中进行了研究。这些研究对于理解药物在不同介质中的行为至关重要,这对于药物制剂很重要 (乔伊班等人,2010)。

衍生物的合成

已经对 1-[(2-氯-1,3-噻唑-5-基)甲基]-4-甲基-1,4-二氮杂环戊烷的各种衍生物的合成进行了研究。这些研究的重点是开发具有药物化学潜在应用的新化合物,例如抗菌剂和抗癌剂 (维尔马等人,2015)。

成像和诊断应用

1-[(2-氯-1,3-噻唑-5-基)甲基]-4-甲基-1,4-二氮杂环戊烷的某些衍生物被探索用于成像应用,例如癌症研究中的 PET 示踪剂。这些化合物可以帮助诊断和了解疾病的进展 (王等人,2015)。

与金属离子的相互作用

地西泮及其衍生物与金属离子(如镧系元素)相互作用的研究提供了对这些化合物在各种领域(包括分析化学)中的化学性质和潜在应用的见解 (贝耶斯等人,2012)。

药物化学中的新机制

与 1-[(2-氯-1,3-噻唑-5-基)甲基]-4-甲基-1,4-二氮杂环戊烷相关的化合物因其治疗失眠和其他疾病的潜力而受到研究,突出了药物化学中新机制的探索 (考克斯等人,2010)。

作用机制

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, and antiviral properties

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level

安全和危害

Thiazole derivatives can have varying safety profiles and hazards depending on their specific structures and uses. For example, some thiazole derivatives used as pesticides have hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

未来方向

属性

IUPAC Name |

2-chloro-5-[(4-methyl-1,4-diazepan-1-yl)methyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN3S/c1-13-3-2-4-14(6-5-13)8-9-7-12-10(11)15-9/h7H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFVRPBCBCFIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(4-Chloro-2-nitrobenzenesulfonyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B3038573.png)

![Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate](/img/structure/B3038577.png)

![(5E)-5-[(6-chloropyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3038578.png)

![Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate](/img/structure/B3038579.png)

![5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine](/img/structure/B3038581.png)

![4-bromo-N-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-3-methylaniline](/img/structure/B3038582.png)

![2-[(3-chloro-4-fluorophenyl)sulfonyl]-3H-benzo[f]chromen-3-one](/img/structure/B3038583.png)

![6-chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038586.png)

![7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline](/img/structure/B3038590.png)